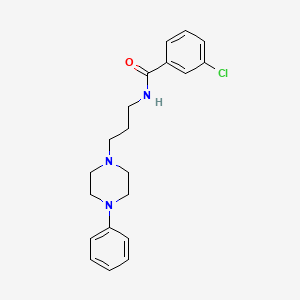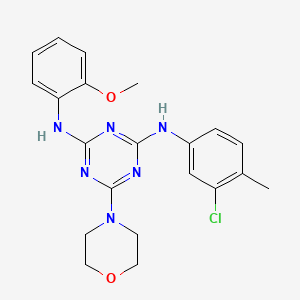![molecular formula C24H22N4O3 B2813839 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034366-38-4](/img/structure/B2813839.png)
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound or its derivatives might involve various linker groups . The reaction could be carried out chemoselectively in high yield under mild, environment-friendly conditions and could be completed quickly within 1 hour .Molecular Structure Analysis
The structure of this compound or its derivatives could be established by NMR spectroscopy and X-ray diffraction analysis . The pyrrolidine ring in the compound is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactions involving this compound or its derivatives could be influenced by various factors such as the presence of different linker groups . The reactions could be chemoselective and could be carried out under mild, environment-friendly conditions .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C24H22N4O3 and it has a molecular weight of 414.465.Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound and its derivatives have been extensively studied for their chemical synthesis and properties. For instance, the synthesis of similar compounds involving pyrimidin-2-yl and pyrrolidin-1-yl groups has been explored for potential PET (Positron Emission Tomography) imaging agents in Parkinson's disease research. These compounds show promise due to their high radiochemical yield and purity, which are crucial for imaging applications (Wang, Gao, Xu, & Zheng, 2017). Furthermore, the development of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives as sodium channel blockers and anticonvulsant agents highlights the compound's potential in therapeutic applications. The most potent derivative showed significantly higher protective index than reference drugs, suggesting a promising avenue for further research into its mechanism of action and therapeutic potential (Malik & Khan, 2014).
Pharmacological Applications
The exploration of such compounds in pharmacology, particularly in the development of anticonvulsant agents, showcases their potential utility in medical science. The design and synthesis of derivatives targeting sodium channels for anticonvulsant effects are significant, as these channels play a critical role in the pathophysiology of seizure disorders. The identification of compounds with high protective indexes indicates their potential as safer, more effective treatments for epilepsy and related conditions.
Material Science Applications
In material science, the study of acid-base properties and complex-forming abilities of derivatives, including those with pyrimidinone groups, provides insights into their use in developing new materials. For instance, the complex formation with metals like dysprosium(III) suggests applications in creating materials with specific magnetic or optical properties, which could be valuable in various technological applications (Pod''yachev, Mustafina, Ermolaeva, Vul'fson, & Pashkurov, 1994).
Propiedades
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-12-16(2)26-24(25-15)30-19-10-11-28(14-19)23(29)18-8-9-21-20(13-18)22(31-27-21)17-6-4-3-5-7-17/h3-9,12-13,19H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUNAAOGFUVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2813756.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(phenethyloxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2813758.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)
![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)





